4-Sulphophthalic acid, ammonium salt

Description

Contextualization of Sulfonated Phthalic Acid Derivatives in Organic Chemistry Research

Phthalic acid, a benzenedicarboxylic acid, and its derivatives are foundational structures in organic chemistry. wikipedia.orgucla.edu The introduction of a sulfonic acid (-SO₃H) group onto the aromatic ring, a process known as sulfonation, creates a class of compounds known as sulfonated phthalic acid derivatives. wikipedia.org This functionalization significantly alters the parent molecule's physicochemical properties. The sulfonic acid group is strongly acidic and highly polar, which imparts increased water solubility to the aromatic structure. solubilityofthings.com

In the context of organic chemistry research, sulfonation is a key strategy for modifying aromatic compounds to create intermediates for synthesis, catalysts, and functional materials. wikipedia.org Sulfonated phthalic acid derivatives, such as 4-Sulphophthalic acid, are polyfunctional molecules, possessing both carboxyl and sulfo groups. This multi-functionality allows them to act as versatile building blocks, particularly as ligands in coordination chemistry and as monomers in polymer science. The presence of multiple acidic protons enables varied reactivity and the formation of different salts, such as the ammonium (B1175870) salt, which further diversifies their application potential.

Historical Trajectories in the Academic Investigation of Sulfophthalic Acid Salts

The academic investigation of sulfophthalic acid salts follows the historical development of industrial organic chemistry. The journey began with the isolation of phthalic acid in 1836 by French chemist Auguste Laurent through the oxidation of naphthalene (B1677914) tetrachloride. wikipedia.org The subsequent development of sulfonation as a major industrial process in the late 19th century, primarily for the production of dyes and detergents, paved the way for the synthesis of sulfonated aromatic compounds.

Early research into sulfophthalic acids was driven by their utility as intermediates. For instance, patents from the early 20th century describe the use of sulfonated phthalic acid anhydride (B1165640) in reactions with fatty acids, highlighting their role in creating water-soluble products with specific surface-active properties. google.com The investigation of their salts, including ammonium and alkali metal salts, was a natural progression, aimed at modulating solubility, stability, and reactivity for applications in areas like dye manufacturing. cymitquimica.com The formation of various salts allowed researchers to fine-tune the properties of these compounds for specific synthetic or industrial processes.

Contemporary Significance of 4-Sulphophthalic Acid, Ammonium Salt in Advanced Chemical Synthesis Paradigms

In modern chemical synthesis, this compound is significant primarily due to its potential as a specialized building block and catalyst. Its polyfunctional nature, combining carboxylate, sulfonate, and ammonium ions, makes it a valuable component in several advanced fields.

Furthermore, the compound embodies the principles of ammonium salt catalysis . In solution, ammonium sulfonates can exist in equilibrium with free amines and sulfonic acids, creating a dynamic acid-base system. nih.gov This duality allows them to function as versatile catalysts in organic transformations, such as condensation reactions. nih.govrsc.org The specific structure of this compound offers a unique arrangement of acidic and basic sites within a single molecule, presenting opportunities for its use as a catalyst in specialized synthetic methodologies. Its utility is also seen in its role as a reactive intermediate for creating more complex molecules, such as photosensitizers and specialized polymers. pharmaffiliates.comgoogle.com

Data Tables

Physicochemical Properties

| Property | Value | Reference(s) |

| Compound Name | 4-Sulphophthalic acid, triammonium (B15348185) salt | cymitquimica.comchemdad.com |

| CAS Number | 22411-24-1 | chemdad.comnih.gov |

| Molecular Formula | C₈H₁₅N₃O₇S | cymitquimica.comchemdad.com |

| Molecular Weight | 297.29 g/mol | chemdad.com |

| Appearance | White to off-white solid/powder | cymitquimica.comchemdad.com |

| Melting Point | >300 °C | chemdad.com |

| Solubility | Soluble in water | solubilityofthings.comcymitquimica.com |

Note: Data corresponds to the triammonium salt, which is closely related to the subject compound.

Parent Acid: 4-Sulphophthalic Acid

| Property | Value | Reference(s) |

| CAS Number | 89-08-7 | nih.govcymitquimica.com |

| Molecular Formula | C₈H₆O₇S | nih.gov |

| Molecular Weight | 246.20 g/mol | nih.gov |

| IUPAC Name | 4-sulfophthalic acid | nih.gov |

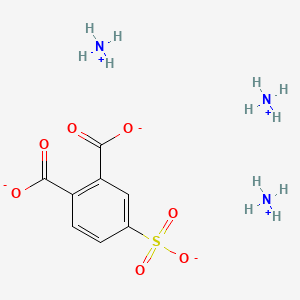

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

triazanium;4-sulfonatophthalate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O7S.3H3N/c9-7(10)5-2-1-4(16(13,14)15)3-6(5)8(11)12;;;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);3*1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMPQIFXEQFYSEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)[O-])C(=O)[O-])C(=O)[O-].[NH4+].[NH4+].[NH4+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10207902 | |

| Record name | 4-Sulphophthalic acid, ammonium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59175-03-0, 22411-24-1 | |

| Record name | 4-Sulphophthalic acid, ammonium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059175030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Sulphophthalic acid, ammonium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-sulphophthalic acid, ammonium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.019 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Sulfophthalic acid triammonium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Chemical Transformations Involving 4 Sulphophthalic Acid, Ammonium Salt

Methodologies for the Preparation of 4-Sulphophthalic Acid, Ammonium (B1175870) Salt and Related Forms

The synthesis of 4-sulphophthalic acid and its related forms, including the ammonium salt, is a critical process for the subsequent production of various functional materials. The primary route involves the sulfonation of phthalic anhydride (B1165640) or phthalic acid.

The most common precursor for the synthesis of 4-sulphophthalic acid is phthalic anhydride . The direct sulfonation of phthalic anhydride is a widely used method. This process typically involves reacting phthalic anhydride with a strong sulfonating agent, such as fuming sulfuric acid (oleum). The main challenge in this synthesis is controlling the regioselectivity to favor the formation of the 4-isomer over other potential isomers, such as 3-sulphophthalic acid, and di-sulfonated byproducts.

Alternatively, phthalic acid can be used as the precursor. The sulfonation of phthalic acid yields 4-sulphophthalic acid, which can then be dehydrated to form 4-sulfophthalic anhydride if desired. This dehydration can be achieved through thermal means under a vacuum or by employing dehydrating agents like acetic anhydride.

The reaction conditions for the sulfonation of phthalic anhydride are crucial for achieving high yield and purity of the desired 4-isomer. Key parameters that are optimized include:

Temperature: The reaction is often carried out with molten phthalic anhydride at elevated temperatures. For instance, a laboratory-scale synthesis involves reacting molten phthalic anhydride at 140°C with gaseous sulfur trioxide (SO₃) released by heating fuming sulfuric acid.

Reaction Time: The duration of the sulfonation reaction is optimized to maximize the conversion of the starting material. Reaction times can vary significantly, ranging from 2.5 to 12 hours, depending on the specific reagents and temperatures used. Direct sulfonation with fuming sulfuric acid is often conducted for 4-8 hours.

Sulfonating Agent: Fuming sulfuric acid (oleum) is a common sulfonating agent. Gaseous sulfur trioxide can also be used directly.

A typical outcome of the sulfonation of phthalic anhydride with oleum is a mixture of 3-sulphophthalic acid and 4-sulphophthalic acid, with the ratio of the 4-isomer being significantly higher, often in the range of 4:1 to 6:1.

Table 1: Precursor Compounds and Reaction Products

| Precursor Compound | Sulfonating Agent | Key Product(s) |

| Phthalic Anhydride | Fuming Sulfuric Acid (Oleum) | 4-Sulphophthalic acid, 3-Sulphophthalic acid |

| Phthalic Acid | Fuming Sulfuric Acid (Oleum) | 4-Sulphophthalic acid |

While the direct synthesis of 4-sulphophthalic acid, ammonium salt from phthalic anhydride is not extensively detailed in the provided context, ammonium donors play a crucial role in the subsequent synthesis of sulfonated phthalocyanines, which are key derivatives of 4-sulphophthalic acid. In these syntheses, urea (B33335) is a commonly used nitrogen source, which can be considered an ammonium donor.

In the synthesis of sulfonated phthalocyanines from 4-sulfophthalic acid, urea participates in the cyclotetramerization reaction. It acts as a source of nitrogen for the formation of the phthalocyanine (B1677752) macrocycle. The reaction typically involves heating 4-sulfophthalic acid with a metal salt and urea. The urea decomposes at high temperatures to provide the necessary nitrogen atoms for the formation of the isoindole units that make up the phthalocyanine ring.

Derivatization to Sulfonated Phthalocyanines

4-Sulphophthalic acid is a key precursor in the synthesis of sulfonated phthalocyanines, which are water-soluble dyes with various industrial applications.

One of the primary methods for preparing sulfonated metallophthalocyanines involves using a sulfonated precursor like 4-sulfophthalic acid in the synthesis of the phthalocyanine itself. For instance, 4-sulfophthalic acid can be substituted for a portion of phthalic anhydride in the well-known phthalic anhydride-urea-copper chloride synthesis of copper phthalocyanine. google.com The degree of sulfonation in the final product is dependent on the proportion of 4-sulfophthalic acid used; a higher proportion leads to a higher sulfonic acid content in the resulting sulfonated copper phthalocyanine. google.com

A general synthetic route involves the reaction of 4-sulfophthalic acid, a metal halide, and urea. A catalyst, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can also be employed. researchgate.netnih.gov This method allows for the direct incorporation of the sulfonate groups onto the phthalocyanine macrocycle.

Another approach is the solid-phase synthesis of sulfonated cobalt phthalocyanine from a sulfonated phthalic anhydride mixture. This method is considered more environmentally friendly as it can reduce the issues of waste acid pollution associated with direct sulfonation methods. rsc.org

The synthesis of sulfonated metallophthalocyanines is achieved through condensation reactions. In a typical procedure, a mixture of phthalic anhydride and 4-sulfophthalic acid (or a sulfonated phthalic anhydride mixture) is heated with a metal salt, such as cobalt chloride or a cupric salt, and urea. google.comrsc.org Ammonium molybdate can be used as a catalyst in these reactions. rsc.org

The reaction involves the tetramerization of the phthalic anhydride derivatives around a central metal ion to form the phthalocyanine macrocycle. The urea serves as a nitrogen source for the formation of the isoindole units.

Table 2: Optimized Reaction Conditions for Sulfonated Cobalt Phthalocyanine Synthesis rsc.org

| Parameter | Optimized Condition |

| Raw Material | Phthalic anhydride mixture with 60% sulfonation degree |

| Urea to PA–SPA mixture ratio | 4:1 |

| Cobalt chloride to PA–SPA mixture ratio | 1:4 |

| Catalyst | Ammonium molybdate (1 wt%) |

| Reaction Temperature | 260 °C |

| Reaction Time | 3 hours |

Under these optimized conditions, a yield of 52.9% for sulfonated cobalt(II) phthalocyanine was achieved. rsc.org

The synthesis of sulfonated phthalocyanines can result in a mixture of products with varying degrees of sulfonation and different positional isomers. When using 4-sulfophthalic acid as a precursor, the sulfonic acid groups are directed to the 4-position of the phthalic subunits. core.ac.uk This contrasts with the direct sulfonation of an existing phthalocyanine ring, which can lead to substitution at both the 3- and 4-positions, resulting in a more complex mixture of isomers. core.ac.uk

The condensation method, utilizing 4-sulfophthalic acid, offers better control over the isomeric purity of the final sulfonated phthalocyanine product, specifically leading to substitution at the 4-position. core.ac.uk However, even with this method, a mixture of mono-, di-, tri-, and tetra-sulfonated products can be formed. core.ac.uk

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are crucial for resolving and analyzing these mixtures of sulfonated derivatives. core.ac.uk This allows for the examination of the proportion of different sulfonated species as a function of the starting reagent ratios. core.ac.uk

Formation of Other Specialized Organic Derivatives

The strategic modification of this compound enables the synthesis of a range of functionalized compounds. Key transformations include esterification of the carboxylic acid groups, chlorination of the sulfonic acid group to form reactive intermediates, and reactions involving the oxidation of the sulfonic acid moiety.

Esterification of the carboxylic acid groups in this compound is a primary method for creating functionalized derivatives. The reaction typically involves heating the ammonium salt with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.com A direct, non-catalytic process is also possible, which involves reacting the ammonium salt of the carboxylic acid with an alcohol and removing the ammonia (B1221849) and water that are formed to drive the reaction to completion. google.com

The general mechanism for acid-catalyzed esterification, the Fischer esterification, proceeds through several equilibrium steps:

Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, making the carbonyl carbon more electrophilic. masterorganicchemistry.commasterorganicchemistry.com

Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.commasterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.commasterorganicchemistry.com

Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.commasterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. masterorganicchemistry.com

This process can be utilized to synthesize a variety of esters with tailored properties. For example, the synthesis of di(alkyl) or di(alkoxy) esters of 4-sulfophthalic acid has been explored to create plasticizing dopants for polymers like polyaniline, enhancing their mechanical properties and conductivity.

Table 1: Examples of Esterification Reactions

| Reactant | Reagent(s) | Product | Application of Product |

|---|---|---|---|

| This compound | Decyl alcohol, Acid catalyst | Didecyl ester of 4-sulfophthalic acid | Plasticizing dopant for conductive polymers |

| Ammonium salt of a generic carboxylic acid | Alcohol | Carboxylic acid ester | General synthesis, selectivities can exceed 95% google.com |

The sulfonic acid group of 4-sulphophthalic acid can be converted into a more reactive sulfonyl chloride group. This transformation is a key step in the synthesis of other derivatives. The chlorination is typically achieved by treating the salt of 4-sulphophthalic acid with a chlorinating agent like thionyl chloride or phosphorus pentachloride.

This sulfonyl chloride intermediate is highly reactive and serves as a precursor for various other functional groups. A notable transformation is the production of 4-azidosulfonylphthalic anhydride. This involves a two-step process starting from a salt of 4-sulfophthalic acid:

Chlorination: The salt is first converted to its corresponding sulfonyl chloride. This step can be catalyzed by N,N-dimethylformamide (DMF).

Azidation: The resulting sulfonyl chloride is then reacted with an azide source, such as sodium azide, to produce the azidosulfonyl derivative. This nucleophilic substitution reaction displaces the chloride ion with the azide ion.

The anhydride form is often generated through dehydration of the dicarboxylic acid, which can be accomplished thermally or by using a dehydrating agent. The resulting 4-azidosulfonylphthalic anhydride is a valuable intermediate in chemical synthesis.

Table 2: Synthesis of 4-Azidosulfonylphthalic Anhydride

| Starting Material | Step 1 Reagent(s) | Intermediate | Step 2 Reagent | Final Product |

|---|---|---|---|---|

| 4-Sulphophthalic acid trisodium (B8492382) salt | Chlorinating agent (e.g., SOCl₂), DMF (catalyst) | 4-Chlorosulfonylphthalic acid/anhydride | Sodium azide (NaN₃) | 4-Azidosulfonylphthalic anhydride |

The sulfonic acid group in 4-sulphophthalic acid is generally stable to oxidation. However, under strong oxidizing conditions, the aromatic ring itself can be susceptible to oxidation, which may lead to ring cleavage. The oxidative metabolism of phthalic acid by soil bacteria, for instance, proceeds through the formation of hydroxylated intermediates and subsequent ring fission.

While direct oxidation of the sulfonic acid group is not a common synthetic pathway, the oxidation of related sulfur-containing compounds to form sulfonic acids is a well-established method. For example, thiols can be oxidized to sulfonic acids. This suggests that precursors to 4-sulphophthalic acid containing a thiol or a lower oxidation state sulfur group could be converted to the final product via an oxidation step.

Furthermore, the oxidation of alkyl groups on an aromatic ring is a common reaction. For instance, p-xylene can be oxidized to terephthalic acid. mdpi.com Analogously, if a related sulfonic acid contained other oxidizable substituents on the aromatic ring, these could be transformed to carboxylic acid groups to yield a sulphophthalic acid structure.

Reaction Mechanisms and Characterization of Intermediate Species in Synthetic Processes

Understanding the reaction mechanisms and being able to characterize the intermediate species are crucial for optimizing synthetic routes and ensuring product purity.

The mechanism for esterification via the Fischer pathway is a well-understood acid-catalyzed nucleophilic acyl substitution, involving a tetrahedral intermediate as detailed previously. masterorganicchemistry.commasterorganicchemistry.com

The chlorination of the sulfonic acid group to a sulfonyl chloride likely proceeds through an initial reaction with the chlorinating agent (e.g., thionyl chloride) to form a reactive intermediate which is then attacked by the chloride ion. The subsequent conversion to an azidosulfonyl group is a nucleophilic substitution reaction at the sulfur atom.

Key intermediates in these synthetic processes can be highly reactive and may require special techniques for characterization. americanpharmaceuticalreview.com Common analytical methods used to identify and characterize both stable products and transient intermediates include:

High-Performance Liquid Chromatography (HPLC): Particularly useful for separating isomers and monitoring the progress of reactions, such as the sulfonation of phthalic anhydride to form 4-sulfophthalic acid. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for elucidating the structure of the synthesized derivatives and intermediates. rsc.orgresearchgate.net

Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the carbonyl groups in the anhydride ring (strong absorptions around 1700-1800 cm⁻¹) and the S=O stretching of the sulfonic acid or sulfonyl chloride group. researchgate.net

Mass Spectrometry (MS): Provides information on the molecular weight of the compounds and can be used to confirm their identity. researchgate.net

For example, in the synthesis of derivatives from phthalic anhydride, intermediates such as 4-nitrophthalimide and 4-aminophthalimide have been isolated and characterized using elemental analysis, UV-Vis, IR, and NMR spectroscopy. researchgate.net Similarly, the isomers of sulfophthalic acid have been characterized using HPLC and NMR. rsc.org The analysis of reactive intermediates like acyl chlorides can be challenging due to their instability but can be achieved using techniques like normal-phase chromatography under anhydrous conditions. americanpharmaceuticalreview.com

Applications in Functional Materials Science and Engineering

Catalytic Applications and Catalyst Development

The compound is instrumental in the synthesis of metal phthalocyanine (B1677752) catalysts, which are valued for their stability and efficiency in mediating oxidation reactions.

Role as a Key Precursor in Metal Phthalocyanine Catalyst Synthesis

4-Sulphophthalic acid and its salts, such as triammonium-4-sulfophthalate, are fundamental precursors in the manufacture of sulfonated metal phthalocyanine catalysts. google.com These catalysts are typically prepared through a high-temperature reaction involving the 4-sulfophthalic compound, a metal salt, and an ammonium (B1175870) donor like urea (B33335). google.com The synthesis involves the cyclotetramerization of the phthalic acid derivatives around a central metal ion to form the characteristic macrocyclic structure of phthalocyanine. ycmou.ac.in

The presence of the sulfonic acid group, originating from the 4-sulphophthalic acid precursor, is crucial as it enhances the solubility of the resulting catalyst, particularly in alkaline solutions, which is a common medium for industrial sweetening processes. google.com Research and patent literature describe various synthesis conditions, highlighting the compound's versatility. For instance, a cobalt phthalocyanine sulfonate catalyst is produced by reacting triammonium-4-sulfophthalate with cobalt sulfate (B86663) heptahydrate and urea at temperatures between 255°C and 325°C. google.com In other methods, 1,8-diazabicyclo- acs.orgrsc.orgundec-7-ene (DBU) is used as a catalyst for the synthesis. nih.gov

| Precursor | Metal Salt | Ammonium Donor/Catalyst | Temperature Range | Reaction Time | Reference |

|---|---|---|---|---|---|

| Triammonium-4-sulfophthalate | Cobalt sulfate heptahydrate | Urea | 255°C - 325°C | 0.5 - 10 hours | google.com |

| 4-Sulfophthalic acid | Metal Halide | Urea / DBU | Not Specified | Not Specified | nih.gov |

| Triammonium-4-sulfophthalate | Cobalt sulfate heptahydrate | Urea / Ammonium molybdate | Dry melt method | Not Specified | google.com |

Mechanisms of Catalytic Activity in Oxidation Reactions

Metal phthalocyanines (MPcs) synthesized from 4-sulphophthalic acid, ammonium salt are particularly effective as redox catalysts for oxidation reactions, most notably in the "sweetening" process within the petroleum industry. mdpi.com This process involves the oxidation of foul-smelling mercaptans (thiols) into less harmful disulfides. mdpi.comworldscientific.com

The catalytic mechanism hinges on the central metal ion (commonly cobalt) within the phthalocyanine ring, which cycles between different oxidation states to facilitate the reaction with oxygen. mdpi.com The process can be broadly understood through the following steps:

Adsorption and Activation : The mercaptan molecule adsorbs onto the active metal center of the catalyst. rsc.org In alkaline environments, the mercaptan is converted to the mercaptide anion (RS⁻), which then coordinates with the metal ion (e.g., Co²⁺).

Electron Transfer : An electron is transferred from the mercaptide to the metal center, oxidizing the mercaptide to a thiyl radical (RS•) and reducing the metal ion.

Radical Coupling : Two thiyl radicals then couple to form a disulfide molecule (RSSR).

Catalyst Regeneration : The reduced metal center is re-oxidized by an oxidizing agent, typically oxygen from the air, regenerating the catalyst for the next cycle. mdpi.com

The phthalocyanine macrocycle itself plays a vital role by stabilizing the metal ion in its various oxidation states. acs.orgrsc.org The sulfonate groups, introduced by the 4-sulphophthalic acid precursor, not only improve solubility but also influence the electronic properties of the metal center, thereby modulating the catalyst's activity. rsc.org

Polymer Modification and Advanced Composite Materials

Beyond catalysis, this compound is a key reagent for modifying polymers like poly(vinyl alcohol) to create functional membranes for advanced separation and electrochemical applications.

Sulfonation and Crosslinking of Poly(vinyl alcohol) for Membrane Technologies

Poly(vinyl alcohol) (PVA) is a water-soluble polymer with excellent film-forming properties, but it lacks the necessary stability and ionic conductivity for many membrane applications. mdpi.comresearchgate.net 4-Sulphophthalic acid (SPA) serves a dual purpose in modifying PVA: it acts as both a sulfonating agent and a crosslinker. mdpi.com

The modification process involves an esterification reaction where the carboxylic acid groups of SPA react with the hydroxyl (-OH) groups on the PVA polymer chains. researchgate.net This reaction creates covalent ester bonds that link different PVA chains together, a process known as crosslinking. This crosslinked network renders the PVA insoluble in water and enhances its mechanical stability. nih.gov Simultaneously, the sulfonic acid group (-SO₃H) from the SPA molecule is incorporated into the polymer structure. researchgate.net This process, known as sulfonation, introduces fixed ionic charges onto the polymer backbone, which is essential for ion-exchange and proton conduction functionalities. mdpi.comresearchgate.net In some preparations, glutaraldehyde (B144438) is also used as a covalent crosslinker alongside SPA's role as an ionic crosslinker. mdpi.com

Influence on Proton Conduction Properties of Polymeric Membranes

The introduction of sulfonic acid (-SO₃H) groups into the PVA matrix via 4-sulphophthalic acid is critical for transforming the otherwise non-conductive polymer into a proton-conducting membrane. researchgate.net Unmodified PVA has a very low ionic conductivity, on the order of 10⁻⁶ S/cm. researchgate.net The sulfonic groups act as proton-donating sites, creating a network that facilitates the transport of protons (H⁺) through the membrane. nih.gov

Proton conduction in these sulfonated membranes occurs primarily through two mechanisms:

Grotthuss Mechanism (Proton Hopping) : Protons hop between adjacent sulfonic acid groups and associated water molecules within the hydrated polymer matrix.

Vehicular Mechanism : Protons are carried through the membrane by diffusing water molecules (as H₃O⁺).

The density of sulfonic groups, which can be controlled by the amount of 4-sulphophthalic acid used, directly impacts the ion-exchange capacity (IEC) and, consequently, the proton conductivity of the membrane. researchgate.net Studies on similar systems have shown that increasing the concentration of the sulfonating agent leads to higher IEC values and enhanced proton conductivity. researchgate.net Research on PVA membranes sulfonated with sulfophthalic acid has reported proton conductivity values ranging from 0.024 to 0.035 S/cm, a significant improvement that makes them suitable for applications like direct methanol (B129727) fuel cells. researchgate.net

| Membrane Type | Modification Agent(s) | Key Property | Reported Value | Reference |

|---|---|---|---|---|

| Unmodified PVA | None | Ionic Conductivity | ~10⁻⁶ S/cm | researchgate.net |

| Sulfonated PVA | Sulfophthalic Acid (SPA) | Proton Conductivity | 0.024 - 0.035 S/cm | researchgate.net |

| SPVA/PEO/PO₄TiO₂-3 | SPA, Glutaraldehyde, PO₄TiO₂ | Ionic Conductivity | 28 mS/cm (0.028 S/cm) | mdpi.com |

| SPVA/PEO/PO₄TiO₂-3 | SPA, Glutaraldehyde, PO₄TiO₂ | Tensile Strength | 40.3 MPa | mdpi.com |

Development of Specialized Ion-Exchange Membranes

The sulfonation of PVA with 4-sulphophthalic acid is a direct method for creating cation-exchange membranes. mdpi.comchemisting.com An ion-exchange membrane is a semi-permeable barrier that allows the passage of ions of a specific charge while blocking ions of the opposite charge. mdpi.com

Oxidative Functionalization of Carboxymethyl Cellulose (B213188)

Carboxymethyl cellulose (CMC), a derivative of the abundant natural polymer cellulose, is often targeted for functionalization due to its biocompatibility and reactivity. nih.gov The hydroxyl and carboxylate groups along the CMC backbone serve as active sites for chemical modification. nih.gov One method of functionalization is the oxidation of CMC, for example, using sodium periodate, which cleaves the C2-C3 bond in the glucose units to create highly reactive dialdehyde (B1249045) groups. cellulosechemtechnol.ro These aldehyde groups can then be used to cross-link the polymer or introduce new functionalities. cellulosechemtechnol.ro

The introduction of sulfonic acid groups onto polysaccharide backbones is a recognized strategy for imparting specific properties to the material. nih.gov This process, known as sulfonation, can enhance features like water solubility, thermal stability, and the ability to interact with other charged molecules. nih.govmdpi.com Aromatic sulfonic acids are particularly useful in this context. While direct studies specifying the use of this compound, for the oxidative functionalization of CMC are not prevalent, the principles of polysaccharide chemistry allow for such modifications. The sulfonate and carboxylate groups of the compound could be grafted onto the CMC backbone, potentially enhancing its utility in areas like water treatment, catalysis, or biomedical applications. nih.gov

Doping Strategies for Conductive Polymers (e.g., Polyaniline)

Polyaniline (PANI) is one of the most studied conductive polymers due to its straightforward synthesis, environmental stability, and tunable electrical properties. nih.gov The conductivity of PANI is achieved through a process called doping, where a protonic acid introduces charge carriers (polarons or bipolarons) into the polymer backbone. nih.gov The choice of dopant is critical as it influences not only the conductivity but also the processability and stability of the final material. nih.govresearchgate.net

Aromatic sulfonic acids and their derivatives have proven to be highly effective dopants for PANI. nih.gov For instance, esters of 5-sulfo-i-phthalic acid have been successfully used to protonate polyaniline, yielding a polymer that is soluble in various organic solvents like chloroform (B151607) and m-cresol. researchgate.net Similarly, polysulfonic acids with rigid backbones, such as those derived from phthalamides, have been used to create PANI films with high doping levels (approximately 0.5) and excellent stability during electrochemical redox switching. nih.gov These dopants become integrated into the polymer matrix, and their anionic groups balance the positive charges created on the PANI chain. The use of such functional dopants can also prevent the agglomeration of polymer chains, providing a less tortuous path for charge conduction and thereby enhancing electrical conductivity. nih.gov

Fabrication of Superabsorbent Polymers with Enhanced Performance

Superabsorbent polymers (SAPs) are cross-linked hydrophilic polymers capable of absorbing and retaining vast quantities of water or aqueous fluids. eucalyptus.com.br They are widely used in agriculture to improve soil water retention and increase water use efficiency. cellulosechemtechnol.ro Starch, a natural and biodegradable polysaccharide, is a common base material for producing SAPs. eucalyptus.com.br However, the performance of conventional SAPs can be significantly diminished in the presence of electrolytes, such as salts found in soil and fertilizers. atamanchemicals.com

The incorporation of sulfonic acid groups into SAPs not only improves water absorption in saline environments but also enhances their ability to retain essential plant nutrients. eucalyptus.com.bratamanchemicals.com In agricultural applications, nutrient leaching is a significant problem, leading to inefficient fertilizer use and potential environmental pollution. SAPs can act as slow-release carriers for fertilizers, holding water and dissolved nutrients in the root zone where they are available to plants. cellulosechemtechnol.ro

Simulated soil column leaching tests have demonstrated the effectiveness of sulfonated SAPs in this role. Compared to untreated soil, soil amended with a salt-tolerant SAP showed a significant reduction in the loss of water and key nutrients. eucalyptus.com.bratamanchemicals.com The strong negative charge of the sulfonic groups helps to bind positively charged nutrient ions, preventing them from being washed away during irrigation or rainfall. eucalyptus.com.br

| Resource Leached | Reduction in Loss with Sulfonated SAP (%) | Source |

|---|---|---|

| Water | 18.5% | eucalyptus.com.bratamanchemicals.com |

| Nitrate (B79036) | 22.8% | eucalyptus.com.bratamanchemicals.com |

| Ammonium Nitrogen | 88.0% | eucalyptus.com.bratamanchemicals.com |

| Water-Soluble Potassium | 63.8% | eucalyptus.com.bratamanchemicals.com |

Interactions with Biopolymers and Complex Formation

The charged nature of this compound, facilitates strong electrostatic interactions with oppositely charged biopolymers, leading to the formation of complexes and adsorption phenomena on surfaces.

Formation of Non-Stoichiometric Complexes with Cationic Starch

Cationic starch is a modified form of starch that contains positively charged functional groups, typically quaternary ammonium groups. nih.gov This positive charge allows it to interact strongly with negatively charged molecules and surfaces. When a solution of a polyanion, such as this compound, is mixed with a solution of a polycation like cationic starch, polyelectrolyte complexes (PECs) are formed spontaneously. eucalyptus.com.bratamanchemicals.com

The primary driving force for this complexation is the strong electrostatic attraction between the oppositely charged groups on the polymer chains—the positive ammonium groups on the starch and the negative sulfonate and carboxylate groups on the sulphophthalic acid. researchgate.neteucalyptus.com.br This interaction leads to the release of their respective small counter-ions. eucalyptus.com.br The properties of the resulting complex, such as its solubility and charge, depend on the mixing ratio of the cationic and anionic components. eucalyptus.com.br By varying this ratio, it is possible to form non-stoichiometric complexes that have a net positive or negative charge, which can be tailored for specific applications, such as flocculants in water treatment or as components in paper manufacturing to enhance strength. eucalyptus.com.br

Adsorption Phenomena on Modified Polysaccharide Surfaces

The principles of electrostatic attraction also govern the adsorption of charged molecules onto modified polysaccharide surfaces. Cationic starch is known to adsorb efficiently and irreversibly onto negatively charged surfaces, such as cellulose fibers in papermaking. nih.govdaneshyari.com Conversely, a molecule like this compound, which carries multiple negative charges, will readily adsorb onto positively charged surfaces.

A polysaccharide surface modified to have a net positive charge, such as cationic starch, will attract and bind the anionic sulphophthalic acid molecules from a solution. The adsorption process is driven by the powerful electrostatic forces between the substrate and the adsorbate. nih.govnih.gov In addition to these primary electrostatic interactions, other mechanisms such as hydrogen bonding and van der Waals forces can also contribute to the stability of the adsorbed layer. researchgate.net This adsorption phenomenon is critical in applications such as surface functionalization, where the goal is to alter the surface properties of a material (e.g., to make it more hydrophilic or to introduce specific binding sites) by anchoring functional molecules. researchgate.net

Contributions to Quaternary Ammonium Salt-Based Materials

Quaternary ammonium salts are a class of compounds known for their diverse applications, including as surfactants, disinfectants, and phase transfer catalysts. In materials science, their incorporation into polymer structures can introduce properties such as antimicrobial activity, improved dyeability, and enhanced thermal stability.

While extensive research exists on various quaternary ammonium compounds in polymer science, specific data on the direct use of This compound in the synthesis and functionalization of polymeric systems to create quaternary ammonium salt-based materials is not extensively detailed in publicly available scientific literature.

General studies on related compounds, such as esters of 5-sulfo-i-phthalic acid, have shown their utility as dopants to improve the processability of conductive polymers like polyaniline. These dopants, which are structurally related to 4-Sulphophthalic acid, influence the polymer's conformation and conductivity. For instance, the use of di(2-butoxyethyl) 5-sulfo-i-phthalate as a dopant for polyaniline has been reported to yield a conductivity of 85 S/cm at room temperature.

Furthermore, 4-sulfophthalic acid is recognized for its role as a plasticizer in the manufacturing of certain polymers, where it contributes to enhancing the flexibility and durability of the final product.

Future research could potentially explore the utility of this compound as a monomer or a modifying agent in polymer chemistry to create novel functional materials. Such studies would need to investigate its reactivity, incorporation into polymer backbones or as pendant groups, and the resulting properties of the polymeric systems.

Advanced Analytical and Characterization Methodologies in Compound Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a fundamental tool in chemical analysis, providing detailed information about molecular structure and bonding through the interaction of electromagnetic radiation with the material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides data on the chemical environment, connectivity, and dynamics of atoms.

For 4-Sulphophthalic acid, ammonium (B1175870) salt, both ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are employed for structural verification.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the phthalic acid core. Due to the substitution pattern (two carboxyl groups and one sulfo group), the three remaining protons on the benzene (B151609) ring form a complex splitting pattern, likely an ABX or similar system. Their chemical shifts would appear in the downfield region, typically between 7.5 and 8.5 ppm, which is characteristic of deshielded aromatic protons. The protons of the ammonium cation (NH₄⁺) are often difficult to observe as they may exchange with solvent protons or exhibit broad signals.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the structure. The spectrum would display distinct signals for the six aromatic carbons, with their chemical shifts influenced by the attached functional groups. The carbon atoms bonded to the electron-withdrawing carboxyl and sulfo groups would be significantly deshielded, appearing further downfield. The two carboxyl carbons are also expected to have characteristic resonances in the 160-180 ppm range. libretexts.org

Table 1: Predicted NMR Chemical Shifts (δ) for the 4-Sulphophthalate Anion

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| ¹H | 7.5 - 8.5 | Complex multiplet signals for the 3 aromatic protons. |

| ¹³C | 120 - 150 | Signals for the 6 aromatic carbons. |

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and its more advanced counterpart, Fourier-Transform Infrared (FTIR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FTIR spectrum of 4-Sulphophthalic acid, ammonium salt is expected to exhibit several characteristic absorption bands that confirm the presence of its key structural components:

Ammonium Ion (NH₄⁺): A broad and strong absorption band is anticipated in the region of 3000-3300 cm⁻¹ corresponding to N-H stretching vibrations. A distinct, sharp peak around 1420 cm⁻¹ is a key indicator of the NH₄⁺ bending vibration. researchgate.net

Sulfonate Group (SO₃⁻): This group is identified by strong and characteristic asymmetric and symmetric stretching vibrations. The asymmetric S=O stretching typically appears as a strong band around 1180-1250 cm⁻¹, while the symmetric stretch is found near 1040-1080 cm⁻¹. researchgate.net

Carboxylate Groups (COO⁻): As an ammonium salt of a carboxylic acid, the carboxyl groups are likely deprotonated. This results in strong asymmetric and symmetric stretching bands for the carboxylate anion (COO⁻), typically observed around 1550-1620 cm⁻¹ and 1380-1450 cm⁻¹, respectively. The latter may overlap with the ammonium bending frequency.

Aromatic Ring: The presence of the benzene ring is confirmed by C-H stretching vibrations appearing just above 3000 cm⁻¹ and C=C stretching vibrations within the ring, which give rise to peaks in the 1450-1600 cm⁻¹ region.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ammonium (NH₄⁺) | N-H Stretch | 3000 - 3300 (Broad) |

| Ammonium (NH₄⁺) | N-H Bend | ~1420 (Sharp) researchgate.net |

| Sulfonate (SO₃⁻) | Asymmetric S=O Stretch | 1180 - 1250 |

| Sulfonate (SO₃⁻) | Symmetric S=O Stretch | 1040 - 1080 |

| Carboxylate (COO⁻) | Asymmetric C=O Stretch | 1550 - 1620 |

| Carboxylate (COO⁻) | Symmetric C=O Stretch | 1380 - 1450 |

| Aromatic Ring | C-H Stretch | >3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions, particularly in molecules with conjugated systems like aromatic rings.

The UV-Vis spectrum of this compound is dominated by the electronic transitions within the aromatic ring. Aromatic compounds typically exhibit strong absorptions in the UV region due to π → π* transitions. For phthalic acid derivatives, characteristic absorption maxima are generally observed. For example, phthalic acid itself shows absorption maxima around 200 nm, 226 nm, and 276 nm. sielc.comsielc.com The presence of the electron-withdrawing sulfo group on the benzene ring may cause a shift in the position and intensity of these absorption bands. pjoes.com Analysis of these bands can be used to confirm the presence of the aromatic chromophore.

Table 3: Typical UV Absorption Maxima for Phthalic Acid Derivatives

| Compound | Absorption Maxima (λ_max) |

|---|---|

| Phthalic Acid | 200 nm, 226 nm, 276 nm sielc.comsielc.com |

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For an ionic compound like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are most appropriate.

Negative Ion Mode (ESI-): In this mode, the mass spectrometer would detect the 4-sulfophthalate anion. The parent ion peak would appear at an m/z corresponding to the mass of the [C₈H₅O₇S]⁻ ion (calculated mass ≈ 245.0 Da). nih.gov

Positive Ion Mode (ESI+): This mode would detect the ammonium cation [NH₄]⁺ at an m/z of 18.

Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the parent anion is fragmented. The fragmentation of the 4-sulfophthalate anion would likely involve the loss of small, stable neutral molecules. chemguide.co.uk Spectral data for the parent 4-sulfophthalic acid shows significant fragments corresponding to the loss of the sulfite (B76179) group (SO₃, 80 Da) and carboxyl groups (as CO₂, 44 Da). nih.govmassbank.eu

Table 4: Expected Mass Spectrometry Data (ESI-MS/MS) for the 4-Sulphophthalate Anion

| m/z (Da) | Assignment |

|---|---|

| 245.0 | [M-H]⁻ Parent Anion: [C₈H₅O₇S]⁻ nih.gov |

| 201.0 | [M-H - CO₂]⁻ |

Microscopic and Morphological Characterization Approaches

While spectroscopy reveals molecular structure, microscopy techniques are essential for visualizing the macroscopic and microscopic physical form of a compound, such as its crystal structure and surface features.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a premier technique for characterizing the surface morphology and topography of solid materials at high resolution. An electron beam is scanned across the sample's surface, and the resulting interactions are used to generate detailed images.

For this compound, which exists as a crystalline solid, SEM is used to investigate several key morphological properties. oaepublish.com Crystalline porous organic salts (CPOSs) are a class of materials where SEM is critical for understanding the structure. oaepublish.comnih.gov SEM analysis can reveal:

Crystal Habit: The characteristic external shape of the crystals (e.g., needles, plates, prisms).

Crystal Size and Distribution: The range of particle sizes within a sample.

Surface Topography: The presence of any surface features, defects, or intergrowth of crystals. utwente.nlresearchgate.netresearchgate.net

The morphology of the crystals can be influenced by the conditions of their formation, such as solvent, temperature, and rate of crystallization. SEM provides direct visual evidence of the compound's solid-state structure, which is crucial for materials science applications.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) serves as a powerful tool for visualizing the morphology and internal structure of materials at the nanoscale. In the context of this compound, particularly in aerosolized or nanoparticle forms, cryo-TEM would be instrumental. This technique allows for the characterization of the internal arrangement of components within particles. For instance, when mixed with other substances like ammonium sulfate (B86663), TEM imaging can determine whether the resulting particles are homogeneous or exhibit phase separation, such as forming core-shell or partially engulfed structures. nih.gov This morphological information is critical for understanding the material's surface reactivity, optical properties, and interactions with the environment. nih.gov

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) for Material Stability

Thermogravimetric Analysis (TGA) is essential for determining the thermal stability and decomposition profile of this compound. The analysis involves monitoring the mass of a sample as it is heated at a controlled rate. For ammonium salts of acids, decomposition often occurs in distinct stages. researchgate.net It is anticipated that this compound would first undergo a decomposition step involving the loss of ammonia (B1221849) (NH₃), forming the intermediate 4-Sulphophthalic acid. quora.com At higher temperatures, the organic acid component would further decompose. unca.eduresearchgate.net

This multi-step decomposition is characteristic of many ammonium salts. For example, ammonium sulfate begins to decompose above 250 °C, first forming ammonium bisulfate and releasing ammonia. researchgate.net Similarly, studies on ammonium carboxylates show a primary mass loss corresponding to the vaporization of ammonia and the salt itself. unca.edu The precise temperatures and mass loss percentages for this compound would reveal its operational limits and decomposition kinetics.

Table 1: Representative TGA Data for Ammonium Salt Decomposition This table illustrates a typical decomposition pattern for an ammonium salt based on analogous compounds. Specific values for this compound, would require experimental verification.

| Temperature Range (°C) | Mass Loss (%) | Proposed Decomposition Product |

| 150 - 280 | ~6.5% | Ammonia (NH₃) |

| 280 - 500 | > 70% | Gaseous products (SO₂, CO₂, H₂O, N₂) |

Diffraction and Scattering Techniques

X-ray Diffraction (XRD) for Supramolecular and Crystalline Structure Analysis

X-ray Diffraction (XRD) is the definitive method for determining the atomic and molecular structure of a crystalline material. wikipedia.orgnih.gov By analyzing the angles and intensities of diffracted X-rays, one can produce a three-dimensional map of electron density within the crystal. wikipedia.org This analysis yields critical data such as lattice parameters, space group, and the precise arrangement of atoms and molecules.

Table 2: Crystallographic Data for Ammonium Acid Phthalate (B1215562) (Analogous Compound) Data from a study on salts of phthalic acid. dtic.mil

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pcab |

| a (Å) | 6.75 |

| b (Å) | 10.26 |

| c (Å) | 26.23 |

Dynamic Light Scattering (DLS) for Particle Size Distribution

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of submicron particles and molecules in a liquid dispersion. usp.orgmdpi.com The method analyzes the fluctuations in scattered light intensity caused by the Brownian motion of particles. usp.org Larger particles move more slowly, causing slower fluctuations, while smaller particles move more rapidly, leading to faster fluctuations. usp.org From this, the hydrodynamic radius of the particles can be calculated using the Stokes-Einstein equation. mdpi.com

For this compound, DLS would be employed to determine its particle size distribution in an aqueous solution. This is vital for applications where the compound is used in a dispersed form. The technique can reveal tendencies for aggregation as a function of concentration, pH, or the presence of other electrolytes. nih.gov Such studies are critical for controlling the stability and properties of colloidal systems containing the salt. nih.gov

Electrochemical and Conductivity Measurements

Electrochemical and conductivity measurements are used to characterize the ionic transport properties of this compound, in solution. As a salt of a multiprotic acid, it is expected to dissociate in water, yielding ammonium cations (NH₄⁺) and sulfophthalate anions. These mobile ions allow the solution to conduct electricity.

Table 3: Comparison of Ionic Conductivity in an Aqueous Solution Based on findings for analogous monoammonium salts of multiprotic acids. nih.gov

| Compound | Ionic Conductivity (mS cm⁻¹) |

| Ammonium Salt Solution (e.g., NH₄HSO₄) | 360 |

| Parent Acid Solution (e.g., H₂SO₄) | < 360 |

Assessment of Ionic Conductivity in Polymeric Membranes

The evaluation of ionic conductivity is a critical step in characterizing polymeric membranes intended for electrochemical applications such as fuel cells or electrodialysis. For membranes incorporating or functionalized with compounds like this compound, the primary goal is to determine their efficiency in transporting ions, typically protons (H⁺) or hydroxide (B78521) ions (OH⁻).

The methodology for this assessment generally involves impedance spectroscopy. A membrane sample of known thickness and area is placed between two electrodes in a specialized conductivity cell. This cell allows for precise control over environmental conditions, particularly temperature and relative humidity (RH), as both factors significantly influence ionic movement. The measurement is conducted by applying a small alternating current (AC) voltage across a wide range of frequencies. The resulting impedance data is then plotted on a Nyquist diagram.

From this plot, the bulk resistance of the membrane (R) can be determined. The ionic conductivity (σ), expressed in Siemens per centimeter (S/cm), is then calculated using the following formula:

σ = L / (R * A)

where:

L is the thickness of the membrane (cm)

R is the bulk resistance of the membrane (Ω)

A is the cross-sectional area of the membrane (cm²)

Research on various sulfonated polymer membranes, which share functional characteristics with materials potentially derived from 4-sulphophthalic acid, demonstrates a clear dependence of ionic conductivity on temperature and water content. psu.edumdpi.com For instance, studies on sulfonated polyimide and polysulfone membranes show that conductivity increases with rising temperature and relative humidity. psu.edumdpi.com In one study, the hydroxide ion conductivity of a specific functionalized polysulfone membrane reached 5.8 × 10⁻² S/cm at 80°C. researchgate.net Similarly, high-temperature proton exchange membranes incorporating quaternary ammonium groups have shown proton conductivity values as high as 113.94 mS/cm (0.11394 S/cm) at 180°C. nih.gov While specific research applying these methods to membranes containing this compound is not detailed in the available literature, the established methodologies provide a clear framework for such characterization.

Measurement of Electrical Conductivity in Doped Polymers

4-Sulfophthalic acid is utilized as a reagent in the preparation of plasticizing dopants for intrinsically conductive polymers like polyaniline (PANI). chemicalbook.com The doping process introduces charge carriers into the polymer backbone, transforming it from an insulator to a semiconductor or conductor. Measuring the resulting electrical conductivity is essential to quantify the effectiveness of the dopant.

The most common and reliable technique for this measurement is the four-point probe method. This method is preferred over the two-point probe method as it eliminates the influence of contact resistance between the probes and the material. The setup consists of four equally spaced, collinear probes that are brought into contact with the surface of the doped polymer film. A constant current is passed through the two outer probes, and the voltage is measured between the two inner probes.

The electrical conductivity (σ) is then calculated based on the measured current (I), voltage (V), and the geometry of the sample and probes. For a thin film, the sheet resistance (Rs) is first determined, and the conductivity is subsequently calculated by taking the film's thickness into account.

Research into polyaniline doped with various sulfonic acids reveals a significant increase in conductivity compared to its undoped state. scirp.orgrsc.org The magnitude of this increase is dependent on the specific dopant used, its concentration, and the morphology of the resulting polymer. researchgate.net For example, studies on PANI doped with other sulfonic acids have reported conductivity values ranging from approximately 1 S/cm to over 95 S/cm. scirp.orgrsc.org This highlights the profound impact of the dopant's molecular structure on the polymer's final electrical properties.

Below is a table showcasing representative electrical conductivity data for polyaniline doped with different sulfonic acids, illustrating the typical range of values obtained through these measurement techniques.

| Polymer | Dopant | Conductivity (S/cm) | Reference |

|---|---|---|---|

| Polyaniline (PANI) | Undoped Base | 9.5 x 10-8 | scirp.org |

| Polyaniline (PANI) | Hydrochloric Acid (HCl) | 1.8 | scirp.org |

| Polyaniline (PANI) | Camphor Sulfonic Acid (CSA) | 95.8 | scirp.org |

| Polyaniline (PANI) | Poly(2-acrylamido-2-methyl-1-propanesulfonic acid) (PAAMPSA) | 0.4 - 1.1 | rsc.org |

Elemental Analysis and Compositional Determination

Elemental analysis is a fundamental characterization technique used to determine the elemental composition of a compound. It serves to verify its purity and confirm that the correct empirical and molecular formula has been achieved during synthesis. For this compound, this analysis typically involves measuring the weight percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). Oxygen (O) content is usually determined by difference.

The standard method for this determination is combustion analysis. A small, precisely weighed sample of the compound is combusted in a furnace at high temperatures in an excess of oxygen. This process converts the elemental components into simple gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂) or its oxides, and sulfur to sulfur dioxide (SO₂). These combustion products are then passed through a series of detectors (such as thermal conductivity or infrared detectors) that quantify the amount of each gas produced. From these quantities, the percentage of each element in the original sample is calculated.

Based on the molecular formula for 4-Sulphophthalic acid, triammonium (B15348185) salt (C₈H₁₅N₃O₇S), the theoretical elemental composition can be calculated. chemdad.com This provides a benchmark against which experimental results are compared. A close correlation between the experimental and theoretical values provides strong evidence of the compound's identity and purity.

The table below presents the theoretical elemental composition of 4-Sulphophthalic acid, triammonium salt, derived from its molecular formula and atomic weights.

| Element | Symbol | Atomic Weight (g/mol) | Number of Atoms | Total Weight (g/mol) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 96.088 | 32.32 |

| Hydrogen | H | 1.008 | 15 | 15.120 | 5.09 |

| Nitrogen | N | 14.007 | 3 | 42.021 | 14.13 |

| Oxygen | O | 15.999 | 7 | 111.993 | 37.67 |

| Sulfur | S | 32.06 | 1 | 32.060 | 10.78 |

| Total | 297.282 | 100.00 |

Note: Total molecular weight and percentages are calculated based on the formula C₈H₁₅N₃O₇S. chemdad.com

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and properties of molecules. For 4-Sulphophthalic acid, ammonium (B1175870) salt, DFT calculations can provide a detailed understanding of its geometry, stability, and electronic characteristics.

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For 4-Sulphophthalic acid, ammonium salt, this process would involve calculating the forces on each atom and iteratively adjusting their positions until a stable conformation is reached. Such calculations, often performed using basis sets like 6-31G* or cc-pVTZ, can predict bond lengths, bond angles, and dihedral angles with high accuracy. The optimization would account for the ionic interaction between the ammonium cation (NH₄⁺) and the sulfonate (SO₃⁻) and carboxylate (COO⁻) groups of the 4-sulphophthalate anion. It is anticipated that the ammonium ion would be positioned to maximize electrostatic interactions with the negatively charged oxygen atoms of the sulfonate and potentially one of the carboxylate groups.

Once the optimized geometry is obtained, an electronic structure analysis can be performed. This involves examining the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of the molecule. For this compound, the HOMO is likely to be localized on the electron-rich aromatic ring and the anionic sulfonate and carboxylate groups, while the LUMO may be distributed over the aromatic system.

A natural bond orbital (NBO) analysis could further dissect the electronic structure by describing the charge distribution and interactions between different parts of the molecule. This would quantify the ionic character of the bond between the ammonium cation and the 4-sulphophthalate anion and reveal any significant hyperconjugative or steric interactions that influence the molecule's conformation and stability.

The Molecular Electrostatic Potential (MESP) is a valuable tool for understanding and predicting the reactive behavior of molecules. It is calculated from the electron density and represents the electrostatic interaction energy between the molecule and a positive point charge at any given location in space. The MESP is typically visualized as a color-coded map on the molecule's electron density surface.

For this compound, the MESP map would reveal regions of negative potential (electron-rich areas, typically colored red or yellow) and positive potential (electron-poor areas, typically colored blue). The most negative regions are expected to be concentrated around the oxygen atoms of the sulfonate and carboxylate groups, indicating their propensity to act as nucleophilic or electrophilic attack sites. These areas are also the primary sites for interaction with the ammonium cation. The ammonium ion itself would exhibit a positive electrostatic potential.

The MESP provides a visual representation of the charge distribution and can be used to predict sites for electrophilic and nucleophilic attack. For instance, an approaching electrophile would be attracted to the regions of negative potential, while a nucleophile would target the areas of positive potential. The MESP is also instrumental in understanding non-covalent interactions, such as hydrogen bonding, which would be prevalent between the ammonium ion's hydrogen atoms and the oxygen atoms of the sulfonate and carboxylate groups. The topology of the MESP, including the location and values of its critical points, can be used to quantitatively assess the strength and nature of these interactions. nih.gov

Theoretical Modeling of Adsorption Mechanisms on Surfaces

The adsorption of this compound onto various surfaces is a critical aspect of its potential applications, for example, in catalysis or as a corrosion inhibitor. Theoretical modeling can provide a molecular-level understanding of the adsorption process.

Modeling the adsorption of this compound would likely involve DFT calculations of the molecule interacting with a model surface (e.g., a metal oxide or a carbon-based material). These calculations can determine the most stable adsorption geometries and the corresponding adsorption energies. The interactions driving the adsorption can be a combination of electrostatic forces, hydrogen bonding, and van der Waals interactions.

For instance, on a positively charged surface, the sulfonate and carboxylate groups would be expected to be the primary anchoring points, leading to a strong electrostatic attraction. Conversely, on a negatively charged surface, the ammonium ion could mediate the interaction. The aromatic ring of the 4-sulphophthalate anion can also engage in π-stacking interactions with certain surfaces, such as graphite (B72142) or graphene oxide.

Computational models can also elucidate the role of the solvent in the adsorption process. By including explicit solvent molecules (e.g., water) in the calculations, it is possible to simulate a more realistic adsorption environment and understand how solvent molecules compete with the adsorbate for surface sites.

The insights gained from these theoretical models can help in designing materials with enhanced adsorption capacities for this compound or in understanding its behavior in various environmental and industrial contexts.

Computational Prediction of Chemical Reactivity and Molecular Interactions

Computational methods are invaluable for predicting the chemical reactivity of molecules and the nature of their interactions with other chemical species. For this compound, various computational descriptors derived from DFT can be used to gauge its reactivity.

The interactions between this compound and other molecules can be studied by calculating the interaction energies of molecular complexes. For example, the interaction with water molecules can be modeled to understand its hydration and solubility. Similarly, its interaction with metal ions can be investigated to assess its potential as a chelating agent.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound in solution or at an interface. By simulating the movement of the molecule and its surroundings over time, MD can reveal information about its conformational flexibility, diffusion, and the formation and breaking of intermolecular bonds. These simulations can be particularly useful for understanding its role in complex systems, such as in the formation of self-assembled monolayers or its interaction with biological macromolecules.

Through these computational approaches, a comprehensive theoretical understanding of the chemical reactivity and molecular interactions of this compound can be developed, guiding its potential applications and further experimental studies.

Concluding Remarks and Future Research Perspectives

Synthesis of Current Academic Research Findings

Academic research into 4-Sulphophthalic acid and its derivatives has established the compound as a versatile and functionalized aromatic building block. The molecule's significance stems from its dual chemical nature, incorporating both dicarboxylic acid groups (or an anhydride (B1165640) ring) and a sulfonic acid moiety. This structure imparts valuable properties, most notably high water solubility and the capacity for chelation, which have been the focus of numerous studies.

Current research primarily utilizes 4-Sulphophthalic acid and its more common salts (e.g., trisodium (B8492382) salt) or anhydride form as a precursor in the synthesis of a range of materials. sigmaaldrich.com A significant body of work has concentrated on its role as a key intermediate in the production of specialized polymers, water-soluble dyes, and pigments. The integration of the sulfonate group is frequently exploited to enhance the solubility and performance of these materials in aqueous systems. For example, it is a known precursor in the synthesis of certain sulfonated phthalocyanine (B1677752) dyes.

Investigations into the synthesis of 4-Sulphophthalic acid itself have also been a key research theme. The predominant method involves the sulfonation of phthalic anhydride, with studies focusing on optimizing reaction conditions to control regioselectivity, favoring the formation of the 4-sulfo isomer over the 3-sulfo isomer. The development of efficient and environmentally conscious synthesis and purification techniques, such as high-speed counter-current chromatography for separating isomers, continues to be an area of practical academic interest. sigmaaldrich.com

While the bulk of published research pertains to the acid or its sodium salts, these findings provide a foundational understanding of the core molecule's reactivity and potential applications. The ammonium (B1175870) salt, though less studied, is understood to share the fundamental chemical functionalities of the parent acid.

| Research Area | Key Findings and Applications | Relevant Citations |

|---|---|---|

| Polymer Chemistry | Incorporated into polymers to improve thermal stability, ion-exchange capabilities, and water solubility. | |

| Dye Synthesis | Used as a precursor for water-soluble dyes (e.g., sulfonated phthalocyanines) for the textile industry. | |

| Organic Synthesis | Serves as a bifunctional building block for complex molecules; reactivity of the anhydride and sulfonic acid groups is well-documented. | mdpi.com |

| Environmental Applications | The parent acid has been studied for its ability to remove hexavalent chromium from wool dyeing effluents. | nih.gov |

| Process Chemistry | Focus on optimizing sulfonation of phthalic anhydride and developing advanced separation techniques for isomers. | sigmaaldrich.com |

Identification of Emerging Research Avenues for 4-Sulphophthalic Acid, Ammonium Salt

Building upon the existing knowledge base, several promising research avenues can be identified specifically for the ammonium salt of 4-Sulphophthalic acid. These future studies could unlock unique applications where the properties of the ammonium cation (NH₄⁺) offer distinct advantages over the more common alkali metal salts.

One of the most compelling emerging areas is in the field of "green" catalysis. Phthalic acid itself has been investigated as a biodegradable, Brønsted acid catalyst. researchgate.net Future research could explore this compound as a water-soluble, recoverable, and potentially more environmentally benign acid catalyst for organic synthesis. The ammonium ion could provide the acidic protons, with the entire molecule offering a biodegradable profile.

A second major avenue is the development of advanced functional materials. The thermal decomposition of the ammonium salt could be studied as a route to generate porous materials or to introduce nitrogen doping in carbon-based structures. The release of ammonia (B1221849) at elevated temperatures could be harnessed in processes requiring a volatile base, or it could influence the formation of unique polymer or coordination polymer structures not accessible with metal salts.

Furthermore, there is a significant opportunity to investigate its use in specialty agrochemicals. The molecule combines a known chelating agent scaffold (the phthalate (B1215562) body) with a readily available nitrogen source (the ammonium ion). Research could focus on developing biodegradable micronutrient delivery systems for plants, where the compound chelates essential metal ions and simultaneously acts as a slow-release nitrogen fertilizer.

Finally, recent industry trends show a move toward more sustainable and efficient chemical production. exactitudeconsultancy.com This suggests a research focus on novel, high-yield synthesis pathways for this compound, potentially exploring enzymatic or bio-based routes to reduce reliance on harsh chemical sulfonation. exactitudeconsultancy.com

Exploration of Interdisciplinary Research Opportunities

The unique combination of functionalities within this compound opens the door to numerous interdisciplinary research collaborations.

Materials Science and Computational Chemistry: A synergistic approach could prove highly fruitful. Computational chemists can use Density Functional Theory (DFT) to model and predict the self-assembly behavior, electronic properties, and reactivity of the ammonium salt. mdpi.com This theoretical work can guide materials scientists in the rational design and synthesis of novel supramolecular structures, liquid crystals, or metal-organic frameworks (MOFs) where the specific hydrogen-bonding capabilities of the ammonium ion are pivotal.

Environmental Science and Chemical Engineering: The known ability of the parent acid to sequester heavy metals could be expanded through an interdisciplinary lens. nih.gov Collaborative research could focus on engineering advanced wastewater treatment systems. Chemical engineers could design and optimize contactors or membrane systems that utilize polymers or resins derived from this compound, while environmental scientists assess their efficacy and biodegradability in removing a wider range of pollutants from industrial effluents.

Agricultural Science and Polymer Chemistry: A collaboration could lead to the development of "smart" agricultural materials. Polymer chemists could design biodegradable polymers incorporating this compound, while agricultural scientists test these materials for controlled-release fertilization and micronutrient delivery, evaluating their impact on soil health, plant uptake, and reduction of nutrient runoff.

Crystal Engineering and Pharmaceutical Science: Phthalic acid and its derivatives are versatile building blocks in the formation of hydrogen-bonded networks and co-crystals. rsc.org Research at the intersection of crystal engineering and pharmaceutical science could explore the use of this compound as a co-former to improve the solubility or stability of active pharmaceutical ingredients (APIs), leveraging its high water solubility and specific intermolecular interaction motifs.

| Interdisciplinary Field | Proposed Research Focus | Potential Impact |

|---|---|---|